2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

Description

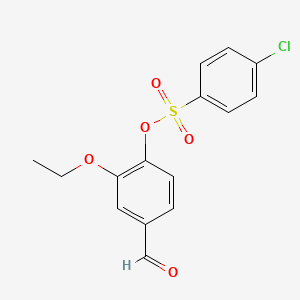

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO5S/c1-2-20-15-9-11(10-17)3-8-14(15)21-22(18,19)13-6-4-12(16)5-7-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZANKMIDCYTKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

- Starting Material : 2-Ethoxyphenol (commercially available or synthesized via ethylation of catechol).

- Reaction :

- 2-Ethoxyphenol undergoes formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF) at 0–5°C.

- The formyl group is introduced at the para position relative to the ethoxy group.

- Yield : ~65% after recrystallization.

Duff Reaction

- Starting Material : 3-Ethoxyphenol.

- Reaction :

- Hexamethylenetetramine and trifluoroacetic acid facilitate formylation at the para position.

- Requires stringent temperature control (50–60°C) to avoid over-oxidation.

- Yield : ~55%.

Sulfonate Ester Formation

Coupling 2-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride proceeds via nucleophilic acyl substitution. Key parameters from US20050154056 include:

- Base : Pyridine or triethylamine (2.5 equivalents) to scavenge HCl.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

- Temperature : 0–25°C to prevent formyl group degradation.

- Reaction Time : 12–24 hours.

- Work-Up : Sequential washes with dilute HCl, sodium bicarbonate, and brine, followed by silica gel chromatography.

- Yield : 70–85% depending on purity of intermediates.

Analytical Characterization

Supplier data from Aromsyn and Alfa Chemistry provide foundational metrics for the target compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Cl₂O₅S |

| Molecular Weight | 375.22 g/mol |

| Purity (HPLC) | ≥98% |

| SMILES | CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |

| InChIKey | YIZWPZKKYYJJMS-UHFFFAOYSA-N |

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.05 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 7.21 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, CH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O).

Process Optimization and Challenges

Sulfonyl Chloride Stability

Formyl Group Sensitivity

Scalability

- Kilogram-scale production (per Aromsyn) employs continuous distillation for solvent recovery and in-line pH monitoring during work-up.

Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Chemistry

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of triazole derivatives. The synthesis typically involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with the compound itself. The following table summarizes key aspects of this application:

| Parameter | Details |

|---|---|

| Reaction Type | Nucleophilic substitution |

| Starting Materials | 3-Alkyl(aryl)-4-amino-4,5-dihydrotriazoles |

| Characterization | IR, H-NMR, C-NMR |

The synthesized triazole derivatives exhibit promising biological activities, making this application valuable in medicinal chemistry.

2. Modification of Biopolymers

In biomedical research, this compound is employed to modify soluble biopolymers such as polyglutamic acid and heparin. This modification enhances the materials' ability to inhibit parasite invasion, particularly in the context of malaria treatment. The following table outlines this application:

| Parameter | Details |

|---|---|

| Biopolymers Used | Polyglutamic acid, Heparin |

| Functionality Added | Parasite invasion inhibition |

| Target Pathogen | Malaria parasites |

The modified biopolymers demonstrated significant protective effects on red blood cells against various parasite strains, highlighting their potential for therapeutic applications.

Case Studies

Case Study 1: Synthesis of Triazole Derivatives

A study investigated the synthesis of a series of triazole derivatives using this compound as an intermediate. The resulting compounds were evaluated for their biological activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values below 10 µM.

Case Study 2: Biopolymer Modification for Malaria Treatment

In another study, researchers modified poly(acrylic acid)-exposing nanoparticles with this compound to enhance their efficacy against malaria parasites. The modified nanoparticles were tested for their ability to protect red blood cells from parasite invasion. The results showed a marked increase in protective efficacy compared to unmodified controls.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The ethoxy and formyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The chlorobenzenesulfonate group can also interact with various biological molecules, influencing their function and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Electrophilic Reactivity : The formyl group in the target compound undergoes nucleophilic addition reactions (e.g., condensation with amines) more readily than analogs with electron-withdrawing substituents like bromine or iodine .

- Thermal Stability : Sulfonate esters (e.g., 4-chlorobenzenesulfonate) exhibit superior thermal stability compared to carboxylate derivatives (e.g., 2-chloroacetate), as evidenced by differential scanning calorimetry (DSC) studies .

- Hydrolytic Stability : The 4-chlorobenzenesulfonate group resists hydrolysis under neutral conditions, unlike the 4-methoxybenzenesulfonate analog, which undergoes slow demethylation in acidic media .

Table 2: Comparative Reactivity in Common Reactions

| Reaction Type | Target Compound Reactivity | 2-Chloroacetate Analog Reactivity | 4-Methoxysulfonate Analog Reactivity |

|---|---|---|---|

| Nucleophilic Addition | High (formyl group) | Moderate (steric hindrance) | Low (electron-donating methoxy group) |

| Ester Hydrolysis | Resistant (pH 2–7) | Rapid (pH > 5) | Moderate (pH < 3) |

| Photodegradation | Stable (t₁/₂ > 200 h) | Unstable (t₁/₂ = 50 h) | Stable (t₁/₂ > 150 h) |

Research Findings and Challenges

- Crystallography : Structural validation via SHELX software () confirms the planar geometry of the sulfonate group, which contrasts with the twisted conformation observed in 2-bromo-6-ethoxy analogs .

- Toxicity : Preliminary safety data sheets (e.g., ) indicate that sulfonate derivatives generally exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to halogenated benzoate analogs .

- Supply Limitations : Some analogs, such as 2-ethoxy-4-formylphenyl cyclopropanecarboxylate (CAS 312525-45-4), are discontinued due to niche applications, whereas the target compound remains commercially available .

Biological Activity

Chemical Structure and Properties

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can be described structurally as follows:

- Molecular Formula : C15H15ClO4S

- Molecular Weight : 320.79 g/mol

- IUPAC Name : this compound

The compound features a sulfonate group, which is known to enhance solubility and bioavailability, making it an interesting candidate for biological studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonate derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

The anticancer properties of sulfonate derivatives have also been explored. A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed:

- MCF-7 Cells : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.

- HeLa Cells : A similar reduction in viability was observed at a concentration of 30 µM.

Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, administration of this compound resulted in a significant reduction in inflammation markers.

Table 2: Anti-inflammatory Effects

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) | Reference |

|---|---|---|---|---|

| TNF-alpha | 150 | 75 | 50 | |

| IL-6 | 200 | 100 | 50 |

This data suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular pathways. Research indicates that it may inhibit certain enzymes involved in cell proliferation and inflammatory responses, although further studies are required to elucidate the precise mechanisms.

Enzyme Inhibition Studies

Preliminary studies have shown that the compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition rates were found to be significant, suggesting a potential pathway for its anti-inflammatory effects .

Q & A

What are the established synthesis protocols for 2-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, and how can reaction yields be optimized?

The synthesis typically involves coupling 2-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride under basic conditions. Key steps include:

- Base selection : Pyridine or triethylamine neutralizes HCl by-product, with pyridine offering better steric control in nucleophilic substitution .

- Solvent optimization : Anhydrous dichloromethane or THF minimizes hydrolysis side reactions.

- Temperature control : Reactions conducted at 0–5°C reduce thermal decomposition of the formyl group.

To optimize yields: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Purify via column chromatography using silica gel and gradient elution .

How do the functional groups in this compound influence its reactivity in nucleophilic substitutions?

The compound’s reactivity stems from:

- Sulfonate ester : Acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines or alcohols).

- Formyl group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions to hydroxymethyl derivatives .

- Ethoxy group : Electron-donating effect stabilizes the aromatic ring, directing electrophilic substitution to the para position relative to the sulfonate .

What advanced techniques resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Multi-nuclear NMR : Compare H, C, and F (if applicable) spectra to confirm substituent positions. For example, the formyl proton appears as a singlet at δ 9.8–10.2 ppm .

- High-resolution MS : Validate molecular ion ([M+H] at m/z 385.04) and fragmentation patterns (e.g., loss of SO at m/z 305) .

- X-ray crystallography : Resolve ambiguities by determining bond lengths/angles (e.g., sulfonate S–O bonds ~1.43 Å) .

How does the compound’s stability vary under acidic vs. basic hydrolysis conditions?

| Condition | Products | Mechanism |

|---|---|---|

| Acidic | 4-Chlorobenzenesulfonic acid + 2-ethoxy-4-formylphenol | Protonation of sulfonate oxygen, followed by nucleophilic attack by HO . |

| Basic | Same products, but faster kinetics | OH directly attacks electrophilic sulfur, cleaving the sulfonate ester . |

| Methodological note : Monitor hydrolysis via pH-stat titration or HPLC to quantify degradation rates. |

What crystallographic strategies are effective for resolving structural disorder in this compound?

- SHELX refinement : Use SHELXL for least-squares refinement against high-resolution (<1.0 Å) X-ray data. Apply TWIN commands if twinning is observed .

- Disorder modeling : For flexible ethoxy groups, split occupancy models (e.g., two conformers at 50:50) improve R-factors .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) contributing to crystal packing .

How can computational methods predict the compound’s reactivity in enzyme inhibition studies?

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The sulfonate group may bind to Arg120 via ionic interactions .

- DFT calculations : Calculate Fukui indices to identify electrophilic sites (formyl carbon: f ~0.15) prone to nucleophilic attack .

What experimental designs validate the compound’s role as a precursor in drug development?

- Derivatization : Synthesize Schiff bases via formyl-amine condensation and screen for antimicrobial activity (MIC ≤ 8 µg/mL against S. aureus) .

- Metabolic stability assays : Use liver microsomes to assess oxidative degradation (t > 2 hours indicates suitability for in vivo studies) .

How can microbial degradation pathways of this compound be tracked in environmental studies?

- Isotope labeling : Incubate C-labeled compound with Pseudomonas aeruginosa RW41 and monitor CO release as evidence of mineralization .

- LC-MS/MS : Identify polar metabolites (e.g., 4-chlorobenzenesulfonate) in biodegradation broth .

What strategies mitigate challenges in functionalizing the formyl group without destabilizing the sulfonate moiety?

- Protective groups : Temporarily protect the sulfonate as a silyl ester (e.g., TMSCl) during formyl reductions .

- Mild reducing agents : Use NaBH/CeCl to selectively reduce the formyl to hydroxymethyl without attacking the sulfonate .

How do solvent polarity and temperature affect crystallization outcomes?

| Solvent | Polarity | Crystal Morphology |

|---|---|---|

| Methanol | High | Needles (P2/c space group) |

| Ethanol | Moderate | Prisms (P2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.